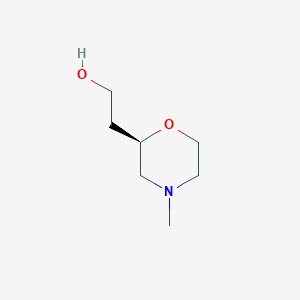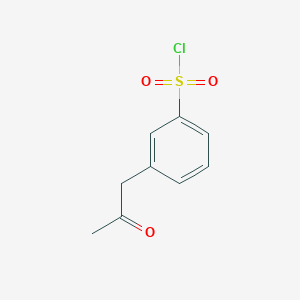
(R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol is a chiral compound with a morpholine ring substituted at the 4-position with a methyl group and an ethan-1-ol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 4-methylmorpholine.
Epoxide Ring Opening: ®-glycidol undergoes an epoxide ring-opening reaction with 4-methylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the ring-opening process.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(4-Methylmorpholin-2-yl)ethan-1-ol: The racemic mixture of the compound.
2-(4-Methylmorpholin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
®-2-(4-Methylmorpholin-2-yl)ethan-1-ol is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to more specific and potent biological effects compared to its racemic mixture or other similar compounds.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-[(2R)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
KMNCMJBGDUZKRM-SSDOTTSWSA-N |
異性体SMILES |
CN1CCO[C@@H](C1)CCO |
正規SMILES |
CN1CCOC(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)



![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)



